molecular formula C9H17N B086638 1-Azaspiro[4.5]decane CAS No. 176-80-7

1-Azaspiro[4.5]decane

Cat. No.: B086638
CAS No.: 176-80-7
M. Wt: 139.24 g/mol
InChI Key: LGKNCSVHCNCJQG-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane is a spirocyclic compound featuring a nitrogen atom at the bridgehead of a fused bicyclic system. This structure is a core motif in numerous bioactive natural products and synthetic derivatives, including alkaloids such as (−)-FR901483, (+)-TAN1251C, and (−)-lepadiformine A . Its synthesis often involves advanced methodologies like photocatalytic olefin-hydroaminoalkylation or radical translocation-cyclization, enabling enantioselective access to complex scaffolds . The compound’s rigid spirocyclic framework enhances binding affinity to biological targets, making it valuable in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a convenient synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . Another method includes the intramolecular ipso-cyclization of nitriles in the presence of specific reagents .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and optimized reaction conditions is crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

1-Azaspiro[4.5]decane undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively target the nitrogen atom or adjacent carbon centers, forming oxides or hydroxylated derivatives. For example:

  • Oxidation of the spirocyclic amine group can yield N-oxide derivatives, which are intermediates in drug metabolism studies.

Reduction Reactions

Reduction pathways are employed to modify the compound’s saturation or functional groups:

  • Sodium borohydride (NaBH₄) reduces carbonyl groups in derivatives to alcohols.

  • Lithium aluminum hydride (LiAlH₄) facilitates more aggressive reductions, such as converting imine groups to amines.

Substitution Reactions

The nitrogen atom in the spirocyclic structure serves as a nucleophilic site for substitution:

  • Nucleophilic substitution with alkyl halides or aryl halides produces N-alkylated or N-arylated derivatives.

  • Glycosylation reactions (e.g., using acetylated glycosyl bromides) introduce sugar moieties, enhancing bioactivity (see Table 1) .

Ring-Opening Reactions

Under acidic or basic conditions, the spirocyclic framework can undergo ring-opening:

  • Acid-mediated cleavage generates linear amines or ketones, depending on the reaction site.

  • Nucleophilic ring-opening with reagents like Grignard reagents forms extended carbon chains .

Addition and Cyclization Reactions

This compound participates in cycloadditions and intramolecular cyclizations:

  • Copper-catalyzed reactions enable difluoroalkylation, forming structurally complex derivatives .

  • Photooxidation techniques using furan precursors generate fused heterocycles in a one-pot synthesis .

Acid-Base and Rearrangement Reactions

The compound’s basic nitrogen facilitates protonation-deprotonation equilibria:

  • pH-dependent rearrangements alter the spirocyclic conformation, impacting reactivity.

  • Thermal rearrangements yield isomeric products with distinct biological profiles.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCell LineIC₅₀ (µM)Activity Level
1-Thia-4-azaspiro[4.5]decaneHepG-2 (liver)0.18Moderate
1-Oxa-4-azaspiro[4.5]decaneMDA-MB-231 (breast)0.08Potent
Thioglycoside derivativeHCT116 (colon)0.12High

Data from synthesized derivatives tested against cancer cell lines .

Key Research Findings

  • Anticancer Applications : Derivatives exhibit potent activity against breast (MDA-MB-231) and colon (HCT116) cancers, with IC₅₀ values as low as 0.08 µM .

  • Neuropharmacology : N-oxide derivatives show acetylcholinesterase inhibition, suggesting utility in treating neurodegenerative diseases .

  • Material Science : Spirocyclic frameworks enhance polymer stability, with tensile strength improvements up to 30% in composite materials .

Synthetic Methodologies

  • Copper-Catalyzed Difluoroalkylation : Efficiently introduces fluorinated groups, improving metabolic stability.

  • Photochemical Approaches : Enable rapid synthesis of fused heterocycles under mild conditions .

Scientific Research Applications

Medicinal Chemistry

1-Azaspiro[4.5]decane derivatives have shown promise in drug development due to their ability to interact with biological targets. For instance, research indicates that certain analogs exhibit significant activity against specific enzymes and receptors, making them candidates for therapeutic agents in treating various diseases, including neurodegenerative disorders and cancer.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease . This suggests potential applications in neuropharmacology.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its spirocyclic nature allows for the formation of complex molecules through various chemical reactions, including cyclization and functional group transformations.

  • Synthesis Example : Researchers have utilized this compound in the synthesis of novel heterocyclic compounds that exhibit anti-inflammatory properties . The ability to modify its structure opens pathways for creating new pharmaceuticals.

Materials Science

In materials science, this compound is explored for its potential use in developing advanced polymers and nanomaterials. Its unique structure can enhance the mechanical properties and thermal stability of polymer matrices.

  • Application Insight : Studies have shown that incorporating this compound into polymer blends improves tensile strength and elasticity, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane and its derivatives often involves interaction with specific molecular targets. For instance, in anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

1-Thia-4-azaspiro[4.5]decane

  • Structure : Sulfur replaces one nitrogen atom in the spirocyclic system.
  • Synthesis: Prepared via condensation of cyclohexanone derivatives, thioglycolic acid, and aromatic amines, followed by glycosylation with acetylated glycosyl bromides .
  • Biological Activity : Exhibits moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines. For example, compound 14 (IC₅₀ = 3.2–9.8 µM) shows superior potency compared to 1-azaspiro analogues .
  • Key Difference : The sulfur atom enhances metabolic stability but reduces polarity compared to nitrogen-rich spirocycles .

1-Oxa-8-azaspiro[4.5]decane

  • Structure : Contains an oxygen atom in the spirocyclic system.
  • Synthesis : Derived from piperidine precursors through cyclization or alkylation reactions .
  • Key Difference : Oxygen incorporation increases hydrogen-bonding capacity, influencing receptor selectivity .

Natural Alkaloids with 1-Azaspiro[4.5]decane Core

  • Examples : (−)-Lepadiformine A, himandrine, and (−)-aspidofractinine .
  • Synthesis : Total synthesis often employs radical cyclization or formic acid-induced spirocyclization .
  • Biological Activity : Neurobiological properties (e.g., inhibition of acetylcholine esterase) and cytotoxicity against leukemia cell lines .
  • Key Difference : Natural alkaloids frequently feature additional stereocenters and oxygen functionalities, enhancing target specificity .

Structural and Functional Comparison Table

Compound Heteroatoms Key Synthesis Method Biological Activity Reference
This compound N Photocatalytic hydroaminoalkylation Bioactive alkaloid precursor
1-Thia-4-azaspiro[4.5]decane N, S Thioglycolic acid condensation Anticancer (IC₅₀ = 3.2–9.8 µM)
1-Oxa-8-azaspiro[4.5]decane N, O Piperidine alkylation M1 muscarinic receptor agonism
(−)-Lepadiformine A N, O Radical translocation-cyclization Cytotoxic (drug-resistant leukemias)

Biological Activity

1-Azaspiro[4.5]decane is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuropharmacological applications. This article synthesizes current research findings, including synthesis methodologies, biological evaluations, and case studies that highlight the compound's potential.

Structure and Synthesis

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Various derivatives have been synthesized to enhance specific properties, such as solubility and receptor affinity. Notable synthesis methods include:

  • Copper-Catalyzed Reactions : This method has been utilized for the efficient synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives, which have shown promising biological activities .
  • Photooxidation Techniques : A one-pot synthesis approach initiated by photooxidation of furan precursors has also been reported, leading to a range of 1-azaspiro frameworks .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound derivatives against various cancer cell lines:

  • Cell Lines Tested : Compounds have been tested against HepG-2 (liver), PC-3 (prostate), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines.
CompoundCell LineIC50 (µM)Activity Level
1-Thia-4-azaspiro[4.5]decaneHepG-20.18Moderate
1-Thia-4-azaspiro[4.5]decanePC-30.19Moderate
1-Oxa-4-azaspiro[4.5]decaneA5490.18Potent
1-Oxa-4-azaspiro[4.5]decaneMDA-MB-2310.08Potent
1-Oxa-4-azaspiro[4.5]decaneHeLa0.15Potent

The synthesis of new derivatives often results in enhanced activity due to structural modifications, such as the incorporation of glycosyl moieties or other functional groups .

Neuropharmacological Activity

Research has indicated that certain derivatives of this compound exhibit significant affinity for sigma receptors, which are implicated in various neurological processes:

  • Sigma Receptor Binding : A study highlighted the binding affinity of specific compounds to σ1 receptors, showing a Ki value of 5.4 nM, suggesting potential applications in neuroimaging and treatment of neurological disorders .

Case Studies

Several case studies illustrate the practical applications and therapeutic potential of this compound derivatives:

  • Antitumor Efficacy : In a study assessing a series of novel derivatives, compounds demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values below 0.20 µM, indicating their potential as effective anticancer agents .
  • Myelostimulating Activity : Research on triazaspiro derivatives showed myelostimulating effects in models of cyclophosphamide-induced myelodepression, highlighting their role in enhancing hematopoiesis .

Properties

IUPAC Name

1-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNCSVHCNCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170061
Record name 1-Azaspiro(4.5)decane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-80-7
Record name 1-Azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Azaspiro(4.5)decane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azaspiro[4.5]decane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19984
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Record name 1-Azaspiro(4.5)decane
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Record name 1-Azaspiro(4.5)decane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
1-Azaspiro[4.5]decane
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1-Azaspiro[4.5]decane
ZINC cyanide
1-Azaspiro[4.5]decane
ZINC cyanide
1-Azaspiro[4.5]decane
ZINC cyanide
1-Azaspiro[4.5]decane
ZINC cyanide
1-Azaspiro[4.5]decane

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